molecular formula C15H18N4O2S B2545748 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide CAS No. 942012-01-3

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide

Cat. No.: B2545748
CAS No.: 942012-01-3
M. Wt: 318.4
InChI Key: NGNWIHFAZCJMPT-UHFFFAOYSA-N
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Description

This compound is a diamide derivative featuring a dimethylamino group, a thiophen-2-yl moiety, and a pyridin-4-yl substituent.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-19(2)12(13-4-3-9-22-13)10-17-14(20)15(21)18-11-5-7-16-8-6-11/h3-9,12H,10H2,1-2H3,(H,17,20)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNWIHFAZCJMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The thiophen-2-yl group may enhance lipophilicity and π-π stacking, while the pyridin-4-yl substituent could contribute to solubility and receptor binding .

Comparison Table

Compound Name (Reference) Molecular Formula Key Substituents Molecular Weight Pharmacological Notes
Target Compound C₁₉H₂₃N₃O₂S Dimethylamino, thiophen-2-yl, pyridin-4-yl ~369.48 Data not explicitly available
Beta-Hydroxythiofentanyl () C₂₃H₂₉N₂O₂S Hydroxy, thiophen-2-yl, piperidinyl 415.56 µ-opioid agonist; controlled substance
EN300-266044 () C₁₅H₉Cl₂F₃N₂O₃ Chloro, dimethylamino, pyridine 393.15 Intermediate; no bioactivity data
N1-(5-Chloropyridin-2-yl)-N2-...ethanediamide () C₂₄H₃₁ClN₆O₄S Cyclohexyl, thiazolo, dimethylamino 547.06 Designed for enhanced dissolution
Acrylamide Derivative () C₁₄H₁₆N₄S₂ Pyrimidinyl, methylpyridinyl 304.43 Medical intermediate

Detailed Analysis

A. Comparison with Beta-Hydroxythiofentanyl ()
  • Structural Similarities : Both compounds incorporate a thiophen-2-yl ethyl group.
  • Differences : Beta-hydroxythiofentanyl is a propanamide with a piperidine core and phenyl group, whereas the target compound lacks the opioid-associated piperidine motif. The ethanediamide group in the target may reduce blood-brain barrier permeability compared to fentanyl analogs.
  • Pharmacological Implications: Beta-hydroxythiofentanyl’s µ-opioid activity suggests that the target compound’s thiophene and pyridine groups could be explored for non-opioid CNS targets .
B. Comparison with EN300-266044 ()
  • Shared Features: Both contain dimethylamino and pyridine groups.
  • Divergence : EN300-266044 includes chloro and trifluoromethyl substituents, which increase molecular weight and electronegativity. The target compound’s ethanediamide linker may improve solubility compared to EN300-266044’s carboxamide structure .
C. Comparison with Ethanediamide Derivatives ()
  • Ethanediamide Core : The compound in uses a cyclohexyl-thiazolo scaffold for pH-independent dissolution, suggesting the target’s ethanediamide group could similarly enhance formulation stability.
  • Functional Groups : The target’s thiophene and pyridine may offer distinct electronic properties compared to the thiazolo-pyridine in .
D. Comparison with Acetamide Intermediates ()
  • Amide Linkage : Both compounds utilize amide bonds, but the target’s diamide structure allows for dual hydrogen-bonding interactions.
  • Heterocycles : The pyrimidine in ’s compound vs. the pyridine in the target may influence binding specificity in kinase inhibitors .

Biological Activity

Molecular Formula

  • Chemical Formula : C13_{13}H18_{18}N4_{4}S
  • Molecular Weight : 278.38 g/mol

Structure

The compound features a thiophene ring, a pyridine moiety, and a dimethylaminoethyl chain, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide exhibit significant anticancer properties. For instance, related structures have been evaluated for their effects on various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
Breast Cancer5.0Induction of apoptosis via ROS generation
Colon Cancer3.5Topoisomerase II inhibition
Lung Cancer4.0DNA intercalation and cell cycle arrest
Prostate Cancer6.0Apoptotic effects through G1 phase arrest

The mechanism of action for this compound is primarily through the inhibition of topoisomerases, which are crucial for DNA replication and transcription. Compounds designed with similar pharmacophores have shown to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Study 1: In Vitro Evaluation

A study conducted on a series of thienyl-pyridine derivatives demonstrated that compounds with structural similarities to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study utilized various assays to evaluate the compounds' efficacy and mechanism, confirming their role as topoisomerase II inhibitors .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in cancer progression. The results indicated strong interactions with topoisomerase II, supporting the hypothesis that this compound could serve as a lead in anticancer drug development .

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low toxicity in normal cell lines when compared to its anticancer effects on malignant cells. Further in vivo studies are necessary to confirm these findings and establish safe dosage levels.

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